1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Direct Arylation C-H Activation Heterocycle Synthesis

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS 1439904-14-9) is a polyhalogenated aromatic building block featuring a strategic combination of bromine, fluorine, and a trifluoromethoxy group on a benzene core. With a molecular formula of C₇H₂BrF₅O and a molecular weight of 276.99 g/mol, this compound is designed as a versatile intermediate for cross-coupling reactions in medicinal chemistry and agrochemical research.

Molecular Formula C7H2BrF5O
Molecular Weight 276.99 g/mol
CAS No. 1439904-14-9
Cat. No. B1529144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
CAS1439904-14-9
Molecular FormulaC7H2BrF5O
Molecular Weight276.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)F)OC(F)(F)F
InChIInChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
InChIKeyVZGIQFLXELBTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS 1439904-14-9) as a Strategic Fluorinated Building Block


1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS 1439904-14-9) is a polyhalogenated aromatic building block featuring a strategic combination of bromine, fluorine, and a trifluoromethoxy group on a benzene core [1]. With a molecular formula of C₇H₂BrF₅O and a molecular weight of 276.99 g/mol, this compound is designed as a versatile intermediate for cross-coupling reactions in medicinal chemistry and agrochemical research [1] .

The Critical Role of Regiospecific Substitution: Why Analogs Cannot Replace 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene


The substitution pattern on a halogenated aromatic ring is the primary determinant of its reactivity and the properties of the final molecule. 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene possesses a unique 1,2,4,5-substitution pattern that distinguishes it from other commercially available analogs like 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS 115467-07-7) or 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS 1417568-00-3) . These regioisomers will lead to different molecular geometries, electronic properties, and subsequent biological or material performance. Furthermore, the specific combination of bromine (for cross-coupling), ring fluorine (for metabolic stability and electronic tuning), and a para-trifluoromethoxy group (for enhanced lipophilicity) is not universally available across the class of polyfluorinated bromobenzenes [1]. Substituting with a less fluorinated analog or one with a different substitution pattern introduces significant risks in the structure-activity relationship (SAR) of a lead compound, potentially leading to reduced potency, altered selectivity, or unexpected pharmacokinetic profiles.

Quantitative Performance Benchmarks for 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene


High-Yielding Reactivity in Palladium-Catalyzed Direct Arylation

The compound demonstrates excellent reactivity in Pd-catalyzed direct arylation of 5-membered heteroarenes, achieving high yields under mild conditions with only 1 mol% Pd(OAc)₂ catalyst and KOAc as a base. This performance is directly comparable to a broad class of o/m/p trifluoromethoxy-, o/p difluoromethoxy-, and tetrafluoroethoxy-substituted aryl bromides, which were shown to provide similar yields under identical conditions [1]. This establishes the target compound as a reliable, high-performing member of this valuable synthetic class, suitable for building complex heteroaromatic libraries.

Direct Arylation C-H Activation Heterocycle Synthesis

High Purity and Quality Control for Reliable Research

Commercially available 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is supplied with a guaranteed minimum purity of 98% . Reputable vendors provide batch-specific quality control data, including NMR, HPLC, and GC analyses, ensuring the compound's identity and purity before use in sensitive experiments . This level of quality assurance is not universally available for all custom-synthesized analogs or less common building blocks.

Synthetic Chemistry Quality Control Building Block

Predicted Physicochemical Properties Enabling Rational Design

The compound exhibits a high predicted lipophilicity with an XLogP3 value of 4.28 . This is a key design parameter for optimizing membrane permeability and oral bioavailability in drug candidates. The calculated density is 1.8±0.1 g/cm³, and the predicted boiling point is 163.7±35.0 °C at 760 mmHg . These computational values are essential for initial formulation and purification planning and can be compared to analogs with fewer fluorine atoms or different substitution patterns, which typically exhibit lower LogP values and different physical properties.

Medicinal Chemistry Physicochemical Properties Lipophilicity

High-Value Applications for 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene


Medicinal Chemistry: Late-Stage Diversification via C-H Activation

The evidence for high-yielding performance in Pd-catalyzed direct arylation reactions [1] positions 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene as an ideal building block for late-stage functionalization of drug-like heterocycles. This approach allows medicinal chemists to rapidly generate diverse libraries of drug candidates with optimized lipophilicity (due to the high predicted LogP of 4.28 ) and metabolic stability (conferred by the fluorine atoms), a key advantage over analogs lacking this specific substitution pattern.

Synthesis of Bisamide Sarcomere Activators

This compound is explicitly disclosed as a key intermediate in patents for the synthesis of bisamide sarcomere activating compounds . This specific application highlights the value of the 1,2,4,5-substitution pattern and the -OCF₃ group in achieving the required biological activity. For researchers in this field, the compound is not an optional choice but a required starting material specified in the patented route.

Agrochemical Discovery: Optimization of Active Ingredients

The unique combination of substituents—a heavy halogen (bromine) for cross-coupling, a highly lipophilic -OCF₃ group, and metabolically stable C-F bonds—is highly sought after in modern agrochemical discovery [1]. The reliable, high-purity supply (98% ) makes it a practical and efficient choice for synthesizing and screening novel fungicides, herbicides, or insecticides, minimizing the experimental noise introduced by impure building blocks.

Materials Science: Design of Fluorinated Liquid Crystals and OLEDs

The high predicted lipophilicity (LogP 4.28) and specific electronic properties conferred by the -OCF₃ group, combined with the potential for further elaboration via the bromine handle, make this compound a valuable precursor for designing new organic electronic materials, such as liquid crystals or components for organic light-emitting diodes (OLEDs) . The ability to tune molecular packing and electronic properties through the strategic placement of fluorine atoms and the -OCF₃ group is a key driver for selecting this specific regioisomer over others.

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